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Compound of Interest

Compound Name: P7C3-A20

Cat. No.: B15559695 Get Quote

Introduction

P7C3-A20, an aminopropyl carbazole compound, has emerged as a promising neuroprotective

agent in a wide range of preclinical studies. Its therapeutic potential has been investigated in

models of acute neuronal injury, such as traumatic brain injury and ischemic stroke, as well as

chronic neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS),

Parkinson's disease, and Alzheimer's disease.[1][2][3] The primary mechanism of action of

P7C3-A20 is attributed to its ability to enhance the activity of nicotinamide

phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of

nicotinamide adenine dinucleotide (NAD+) synthesis.[4][5] By augmenting NAD+ levels, P7C3-
A20 supports crucial cellular processes, protects against neuronal death, and promotes

neurogenesis.[1][6] This technical guide provides an in-depth overview of the preclinical data

supporting the neuroprotective effects of P7C3-A20, with a focus on quantitative data,

experimental protocols, and the underlying signaling pathways.

Mechanism of Action: NAMPT Activation and NAD+
Enhancement
The neuroprotective effects of P7C3-A20 are intrinsically linked to its interaction with NAMPT.

P7C3-A20 binds to and enhances the enzymatic activity of NAMPT, leading to an increased

intracellular pool of NAD+.[5] NAD+ is a critical coenzyme in cellular redox reactions and a

substrate for enzymes involved in DNA repair and signaling, such as poly(ADP-ribose)

polymerases (PARPs) and sirtuins.[4][5] In conditions of neuronal stress and injury, NAD+
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levels are often depleted. P7C3-A20-mediated enhancement of the NAD+ salvage pathway

helps to counteract this depletion, thereby promoting neuronal survival and function.[4][6]
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P7C3-A20 enhances the NAMPT-mediated conversion of nicotinamide to NAD+, promoting
neuroprotection.

Preclinical Efficacy in Traumatic Brain Injury (TBI)
P7C3-A20 has demonstrated significant neuroprotective effects in multiple preclinical models of

TBI.[1] Treatment with P7C3-A20 has been shown to reduce neuronal loss, preserve axonal

integrity, enhance neurogenesis, and improve functional recovery.[1]
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Quantitative Data Summary: TBI Models
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Preclinical
Model

Species
P7C3-A20
Dosage

Treatment
Regimen

Key
Outcomes

Reference

Fluid

Percussion

Injury (FPI)

Rat 10 mg/kg

Intraperitonea

l (IP)

injections,

initiated 30

min or 3 hr

post-injury

Prevented

injury-

induced

reduction of

LTP in the

MPP-MML 4

weeks after

injury.

[1]

Controlled

Cortical

Impact (CCI)

Mouse 10 mg/kg IP injections

Significantly

greater

numbers of

DCX/BrdU

double-

labeled cells,

indicating

elevated

adult

hippocampal

neurogenesis

. Reduced

NeuN-

positive cell

loss in the

ipsilateral

cortex.

[1]

Modified

Weight Drop

Rat Not Specified IP injection

after TBI

Reversed

neurological

deficits,

neuronal cell

damage, and

apoptosis.

Reduced

expression of

autophagy

[7][8]
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and

apoptosis-

related

proteins.

Chronic TBI Mouse 10 mg/kg/day

IP injections

for 4 weeks,

starting 12

months post-

TBI

Restored

blood-brain

barrier

integrity,

arrested

chronic

neurodegene

ration, and

restored

cognitive

function.

[9]

Experimental Protocols

Controlled Cortical Impact (CCI) Model

A CCI model is commonly used to induce a focal contusion similar to those seen in human TBI.

Animal Model: Adult male CD-1 mice.

Surgical Procedure: Mice are anesthetized, and a craniotomy is performed over the desired

cortical region. A pneumatic or electromagnetic impactor is used to deliver a controlled

impact to the exposed dura.

P7C3-A20 Administration: P7C3-A20 is dissolved in a vehicle solution (e.g., DMSO,

Kolliphor, and dextrose in water) and administered via intraperitoneal injection at a dose of

10 mg/kg.[1][10]

Behavioral and Histological Analysis: Functional outcomes are assessed using tasks such as

the Morris water maze for cognitive function and rotarod for motor coordination.[4][11]

Histological analysis includes immunohistochemical staining for neuronal markers (e.g.,
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NeuN) and markers of neurogenesis (e.g., BrdU and DCX) to quantify neuronal loss and the

birth of new neurons, respectively.[1]

Pre-Treatment Treatment

Post-Treatment Analysis

TBI Induction
(e.g., CCI)

P7C3-A20 Administration
(e.g., 10 mg/kg IP)

Behavioral Testing
(e.g., Morris Water Maze)

Histological Analysis
(e.g., NeuN, BrdU/DCX staining)

Click to download full resolution via product page

A typical experimental workflow for evaluating P7C3-A20 in a TBI model.

Preclinical Efficacy in Ischemic Stroke and Hypoxic-
Ischemic Encephalopathy (HIE)
P7C3-A20 has shown significant promise in models of cerebral ischemia, where it reduces

infarct volume, improves neurological outcomes, and promotes neurogenesis.[6][12][13]

Quantitative Data Summary: Ischemic Stroke and HIE Models
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Preclinical
Model

Species
P7C3-A20
Dosage

Treatment
Regimen

Key
Outcomes

Reference

Hypoxic-

Ischemic

Encephalopat

hy (HIE)

Rat 5 or 10 mg/kg Not Specified

Reduced

infarct

volume,

reversed cell

loss in the

cortex and

hippocampus

, and

improved

motor

function.

[12]

Transient

Middle

Cerebral

Artery

Occlusion

(tMCAO)

Rat Not Specified

Twice daily IP

injections for

7 days post-

tMCAO

Improved

performance

in

sensorimotor

and cognitive

tasks.

Decreased

cortical and

hippocampal

atrophy.

Increased

neurogenesis

in the

subventricula

r zone and

dentate

gyrus.

Restored

cortical NAD+

levels.

[6]
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Oxygen-

Glucose

Deprivation

(OGD)

PC12 cells (in

vitro)
40-100 µM Not Specified

Alleviated

OGD-induced

apoptosis.

[12]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used method to simulate ischemic stroke in rodents.

Animal Model: Adult male rats.

Surgical Procedure: The middle cerebral artery is temporarily occluded, typically for 90-120

minutes, by inserting a filament into the internal carotid artery. Reperfusion is initiated by

withdrawing the filament.

P7C3-A20 Administration: P7C3-A20 is administered intraperitoneally, often with an initial

dose shortly after reperfusion, followed by subsequent doses.[6]

Outcome Measures: Infarct volume is measured using techniques like 2,3,5-

triphenyltetrazolium chloride (TTC) staining. Neurological deficits are assessed using a

battery of behavioral tests.[3] NAD+ levels in the brain tissue can be quantified to confirm the

compound's target engagement.[6]

Preclinical Efficacy in Neurodegenerative Diseases
P7C3-A20 has been evaluated in models of several neurodegenerative diseases,

demonstrating its potential to protect vulnerable neuronal populations.

Quantitative Data Summary: Neurodegenerative Disease Models
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Preclinical
Model

Species
P7C3-A20
Dosage

Treatment
Regimen

Key
Outcomes

Reference

G93A-SOD1

(ALS model)
Mouse 20 mg/kg/day

Initiated at

disease onset

Significantly

blocked the

death of

spinal motor

neurons.

Preserved

muscle

strength and

coordination.

[11]

MPTP

(Parkinson's

model)

Mouse Not Specified Not Specified

Protected

dopaminergic

neurons in

the

substantia

nigra from

MPTP-

induced

toxicity.

[2]

Alzheimer's

Disease

Model

Not Specified Not Specified Not Specified

P7C3-A20 is

reported to

be more

effective than

other

compounds

in preclinical

AD models.

[14]

Experimental Protocols

G93A-SOD1 Mouse Model of ALS

This transgenic mouse model overexpresses a mutant form of human superoxide dismutase 1

(SOD1), leading to progressive motor neuron degeneration.[15][16]
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Animal Model: G93A-SOD1 transgenic mice.

P7C3-A20 Administration: Treatment with P7C3-A20 (20 mg/kg/day) is typically initiated at

the onset of disease symptoms.[11]

Functional Assessment: Motor function is evaluated using tests such as the accelerating

rotarod to assess coordination and balance, and grip strength tests.[11][15]

Histological Analysis: The number of surviving motor neurons in the spinal cord is quantified

through histological staining.[11]

Signaling Pathways Implicated in P7C3-A20-
Mediated Neuroprotection
Beyond the primary mechanism of NAMPT activation, other signaling pathways have been

implicated in the neuroprotective effects of P7C3-A20.

PI3K/AKT/GSK3β Pathway

In a model of hypoxic-ischemic encephalopathy, the neuroprotective effects of P7C3-A20 were

found to be mediated through the activation of the PI3K/AKT/GSK3β signaling pathway.[12]

This pathway is a well-established regulator of cell survival and apoptosis. The neuroprotective

effects of P7C3-A20 were abrogated by a PI3K inhibitor, confirming the involvement of this

pathway.[12]
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P7C3-A20 activates the PI3K/AKT pathway, leading to the inhibition of GSK3β and promotion
of cell survival.

NAD+/Sirt3 Pathway

In a model of intracerebral hemorrhage (ICH), P7C3-A20 was shown to attenuate microglial

inflammation and brain injury by activating the NAD+/Sirt3 pathway.[4] Sirt3 is an NAD+-

dependent deacetylase located in the mitochondria that plays a crucial role in mitochondrial

function and inflammatory responses.[17]
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Conclusion

The preclinical data for P7C3-A20 provide a strong foundation for its continued development as

a neuroprotective agent. Its efficacy across a diverse range of injury and disease models,

coupled with a well-defined mechanism of action centered on NAMPT activation and NAD+

enhancement, underscores its therapeutic potential. The detailed experimental protocols and

quantitative data summarized in this guide offer valuable insights for researchers and drug

development professionals seeking to further investigate and translate the promising

neuroprotective properties of P7C3-A20 into clinical applications. Future studies should

continue to explore its efficacy in other neurodegenerative conditions and further elucidate the

downstream signaling pathways involved in its protective effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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